molecular formula C7H5ClF3NO3S B14844901 2-Methoxy-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

2-Methoxy-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

Katalognummer: B14844901
Molekulargewicht: 275.63 g/mol
InChI-Schlüssel: LPJXKNRMAMFGIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClF3NO3S. This compound is known for its unique chemical properties and is used in various scientific research applications. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains functional groups such as methoxy, trifluoromethyl, and sulfonyl chloride.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine-4-sulfonyl chloride typically involves the reaction of 2-Methoxy-6-(trifluoromethyl)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Methoxy-6-(trifluoromethyl)pyridine+Chlorosulfonic acid2-Methoxy-6-(trifluoromethyl)pyridine-4-sulfonyl chloride\text{2-Methoxy-6-(trifluoromethyl)pyridine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 2-Methoxy-6-(trifluoromethyl)pyridine+Chlorosulfonic acid→2-Methoxy-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions, such as temperature

Eigenschaften

Molekularformel

C7H5ClF3NO3S

Molekulargewicht

275.63 g/mol

IUPAC-Name

2-methoxy-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H5ClF3NO3S/c1-15-6-3-4(16(8,13)14)2-5(12-6)7(9,10)11/h2-3H,1H3

InChI-Schlüssel

LPJXKNRMAMFGIR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.